molecular formula C16H16FN3O4 B7437950 N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

カタログ番号 B7437950
分子量: 333.31 g/mol
InChIキー: QPSHPCPCCJKFIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a highly effective antiretroviral drug and is included in the World Health Organization's List of Essential Medicines.

作用機序

Efavirenz works by inhibiting the reverse transcriptase enzyme of HIV. Reverse transcriptase is an enzyme that converts viral RNA into DNA, which is then integrated into the host cell's genome. Efavirenz binds to the reverse transcriptase enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting the replication of the virus.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to side effects such as dizziness, insomnia, and vivid dreams. Efavirenz has also been shown to affect lipid metabolism, leading to changes in cholesterol and triglyceride levels.

実験室実験の利点と制限

Efavirenz is a highly effective antiretroviral drug and has been extensively studied for its activity against HIV. However, it is important to note that Efavirenz can have significant side effects, such as psychiatric symptoms and lipid metabolism changes. These side effects can limit its use in some patients. Additionally, Efavirenz can interact with other medications, which can complicate its use in combination therapy.

将来の方向性

There are several future directions for research on Efavirenz. One area of research is the development of new NNRTIs with improved efficacy and fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs to improve treatment outcomes. Additionally, there is ongoing research on the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.

合成法

Efavirenz is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of ethyl acetoacetate and guanidine to form N-(1-ethyl-6-oxopyrimidin-5-yl) guanidine. This intermediate compound is then reacted with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid to form Efavirenz.

科学的研究の応用

Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Efavirenz is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

特性

IUPAC Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-20-8-18-6-13(16(20)22)19-14(21)5-10-3-12(17)4-11-7-23-9-24-15(10)11/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHPCPCCJKFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C(C1=O)NC(=O)CC2=CC(=CC3=C2OCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。